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This guide provides a comparative analysis of belrestotug (EOS-448), an anti-TIGIT
monoclonal antibody, with other leading anti-TIGIT therapies in clinical development. The focus
is on the cross-reactivity and selectivity profile, supported by available data and detailed
experimental methodologies.

A Note on Nomenclature: The designation "T-448" can refer to two distinct investigational
compounds: the anti-TIGIT antibody belrestotug (EOS-448) and a small molecule inhibitor of
lysine-specific demethylase 1 (LSD1).[1][2] This guide will focus exclusively on the anti-TIGIT
antibody, given the context of immunotherapy and signaling pathways.

Introduction to TIGIT and Anti-TIGIT Therapies

T-cell immunoglobulin and ITIM domain (TIGIT) is an immune checkpoint receptor expressed
on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural
Killer (NK) cells.[3] Its ligands, such as CD155 (PVR) and CD112 (PVRLZ2), are often
upregulated on tumor cells.[4] The binding of TIGIT to its ligands initiates an inhibitory signal,
suppressing the anti-tumor immune response.[5]
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Belrestotug (EOS-448) is a human IgG1 monoclonal antibody designed to block the TIGIT
pathway.[4] Its mechanism of action is twofold: it prevents the interaction of TIGIT with its
ligands, and its Fc-active domain engages Fcy receptors (FcyR) to deplete TIGIT-expressing
cells, particularly immunosuppressive Tregs.[3][6] A number of other anti-TIGIT antibodies are
also in clinical development, each with distinct characteristics.

Comparative Analysis of Anti-TIGIT Antibodies

While comprehensive head-to-head cross-reactivity data against a broad panel of off-target
proteins is not extensively available in the public domain for these clinical-stage molecules, we
can compare them based on their known binding affinities for TIGIT and their Fc receptor
functionality.

Table 1: Comparison of Key Properties of Investigational Anti-TIGIT Antibodies

. Binding
) Alternative o Fc
Antibody Developer(s) Affinity (KD) to . .
Names Functionality
Human TIGIT
iTeos ) ]
EOS-448, ) Picomolar Fc-active
Belrestotug Therapeutics / o
GSK4428859A affinity[3][6] (Human 1gG1)[4]
GSK
] Genentech / N Fc-active
Tiragolumab RG6058 Not specified
Roche (Human 1gG1)
N : Fc-active
Ociperlimab BGB-A1217 BeiGene 0.135 nM[1]
(Human IgG1)[1]
Arcus
) o Sub-nanomolar )
Domvanalimab AB154 Biosciences / o Fc-silent[7][8]
Gilead affinity[2]
ilea

Note: The binding affinity values are sourced from preclinical studies and may vary depending
on the experimental method used. Comprehensive, quantitative cross-reactivity data against a
broad panel of off-target proteins is not publicly available for these antibodies.

Experimental Protocols
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To assess the cross-reactivity and selectivity of an antibody like belrestotug, a series of
standardized immunoassays are typically employed. Below are detailed methodologies for key
experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Off-
Target Binding

Objective: To screen for antibody binding against a panel of purified proteins, including related
family members and other common off-targets.

Methodology:

o Plate Coating: 96-well microplates are coated overnight at 4°C with 1-2 pg/mL of each
purified off-target protein in a suitable coating buffer (e.g., PBS, pH 7.4). Plates are also
coated with human TIGIT as a positive control and a non-relevant protein (e.g., BSA) as a
negative control.

e Blocking: The plates are washed with PBS containing 0.05% Tween-20 (PBST) and then
blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBST or a commercial blocking
solution) for 1-2 hours at room temperature to prevent non-specific binding.

e Antibody Incubation: The antibody of interest (e.g., belrestotug) is serially diluted in blocking
buffer and added to the wells. The plate is incubated for 2 hours at room temperature.

o Washing: The plate is washed thoroughly with PBST to remove any unbound antibody.

e Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary
antibody that recognizes the primary antibody (e.g., anti-human IgG-HRP) is added to each
well and incubated for 1 hour at room temperature.

o Detection: After another wash step, a substrate solution (e.g., TMB) is added to the wells.
The reaction is stopped with a stop solution (e.g., 2N H2S04), and the optical density is
measured at 450 nm using a microplate reader.

o Data Analysis: The signal from the off-target proteins is compared to the signal from the
negative control. A signal significantly above the negative control indicates potential cross-
reactivity.
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Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantitatively measure the binding affinity (KD), association rate (ka), and
dissociation rate (kd) of the antibody to its target and potential off-targets.

Methodology:

Chip Preparation: A sensor chip (e.g., CM5) is activated, and the ligand (e.g., human TIGIT
or a potential off-target protein) is immobilized onto the chip surface.

e Analyte Injection: The antibody (analyte) is injected at various concentrations over the chip
surface.

» Association and Dissociation: The binding of the antibody to the immobilized ligand is
monitored in real-time as a change in the refractive index, which is proportional to the mass
change on the sensor surface. This is followed by a dissociation phase where buffer is
flowed over the chip.

o Regeneration: The chip surface is regenerated to remove the bound antibody, preparing it for
the next cycle.

o Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir
binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant
(KD = kd/ka).

Flow Cytometry for Cell-Based Cross-Reactivity

Objective: To assess the binding of the antibody to cells that endogenously or recombinantly
express potential off-target proteins.

Methodology:

o Cell Preparation: Cell lines expressing the target protein (positive control), potential off-target
proteins, or no relevant protein (negative control) are harvested and washed.

¢ Antibody Staining: The cells are incubated with the fluorescently labeled primary antibody (or
an unlabeled primary antibody followed by a fluorescently labeled secondary antibody) at
various concentrations on ice for 30-60 minutes.
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e Washing: The cells are washed to remove unbound antibody.
» Data Acquisition: The fluorescence of the stained cells is measured using a flow cytometer.

o Data Analysis: The mean fluorescence intensity (MFI) of the cell populations is analyzed. A
significant shift in MFI for cells expressing a potential off-target protein compared to the
negative control indicates cross-reactivity.

Visualizations
TIGIT Signaling Pathway

The following diagram illustrates the central role of TIGIT in the immune synapse and the
mechanism of action of anti-TIGIT antibodies.
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Caption: TIGIT competes with the co-stimulatory receptor CD226 for ligands like CD155.
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Experimental Workflow for Cross-Reactivity Screening

The following diagram outlines a typical workflow for assessing the cross-reactivity of a
therapeutic antibody.
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Caption: A multi-tiered approach for antibody cross-reactivity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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